Eliglustat-Tartrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

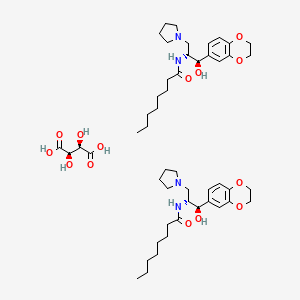

Eliglustat tartrate is a tartrate that is the hemitartrate salt of eliglustat. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It contains an eliglustat(1+).

Agalsidase alfa is a recombinant human α-galactosidase A similar to [agalsidase beta]. While patients generally do not experience a clinically significant difference in outcomes between the two drugs, some patients may experience greater benefit with agalsidase beta. Use of agalsidase beta has decreased in Europe, in favor of agalsidase alfa, after a contamination event in 2009. Agalsidase alfa was granted EMA approval on 3 August 2001.

See also: Eliglustat (has active moiety).

Wissenschaftliche Forschungsanwendungen

Behandlung der Gaucher-Krankheit Typ 1

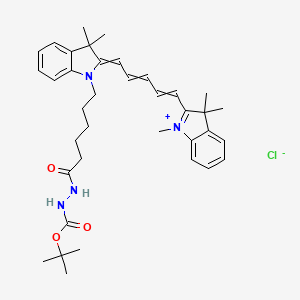

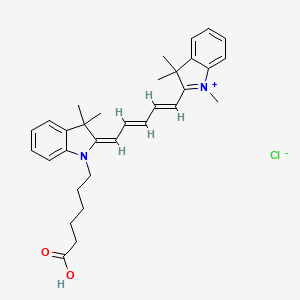

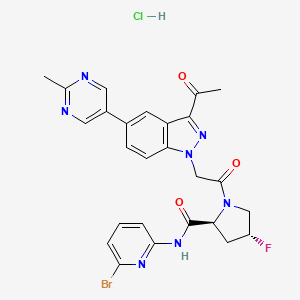

Eliglustat-Tartrat: ist eine Substratreduktionstherapie für GD1, eine erbliche lysosomale Speicherkrankheit. Es hemmt spezifisch Glucosylceramid-Synthase, wodurch die Anhäufung von Glucosylceramid in Makrophagen reduziert wird {svg_1} {svg_2}. Klinische Studien haben seine Wirksamkeit bei der Verbesserung des Hämoglobinspiegels, der Thrombozytenzahl und des Organvolumens sowie bei der Normalisierung von Biomarkern wie Chitotriosidase und Chemokin CCL18 gezeigt {svg_3}.

Pharmakokinetisches Profil

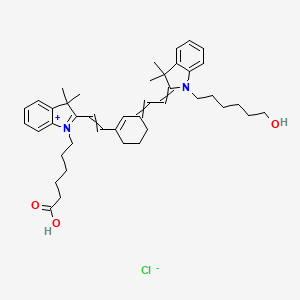

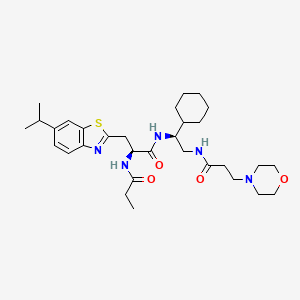

Die pharmakokinetischen Eigenschaften von this compound sind entscheidend für seine therapeutische Wirksamkeit. Studien haben gezeigt, dass seine Plasmakonzentration und Halbwertszeit bei verschiedenen Personen unterschiedlich sein können, was die Dosierung und Häufigkeit der Verabreichung beeinflusst {svg_4}. Das Verständnis dieser Eigenschaften hilft bei der Optimierung von Behandlungsschemata für bessere Patientenergebnisse.

Verbesserung der Knochenerhaltung

Eliglustat hat sich bei Patienten mit GD1 als vielversprechend erwiesen, um die Knochenerhaltung (BMD) zu verbessern. Dies ist besonders wichtig, da Knochenerkrankungen bei GD1 häufig auftreten. Frühzeitige Verbesserungen der BMD deuten auf eine mögliche Anwendung von Eliglustat bei der Behandlung und Prävention von Skelettkomplikationen im Zusammenhang mit der Krankheit hin {svg_5}.

Entwicklung analytischer Methoden

Die Forschung an this compound hat zur Entwicklung analytischer Methoden für seinen Nachweis und seine Quantifizierung in pharmazeutischen Proben geführt. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und hochauflösende Massenspektrometrie (HRMS) werden verwendet, um seine pharmakodynamischen Eigenschaften zu entschlüsseln {svg_6}.

Normalisierung von Biomarkern

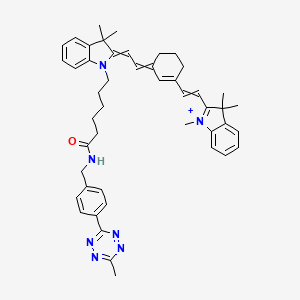

Die Behandlung mit this compound wurde mit der Normalisierung der Plasmakonzentrationen von Glucosylceramid und Gangliosid GM3 in Verbindung gebracht. Diese Biomarker sind entscheidend für die Beurteilung des Krankheitszustands und des therapeutischen Ansprechens bei GD1-Patienten {svg_7}.

Forschung an Ceramid-Analoga

Als potentes Ceramid-Analogon bietet der Wirkmechanismus von this compound ein Modell zur Untersuchung des Ceramid-Stoffwechsels und seiner Rolle in verschiedenen zellulären Prozessen. Diese Forschung kann über GD1 hinaus auf andere Erkrankungen ausgeweitet werden, bei denen der Ceramid-Stoffwechsel eine Rolle spielt {svg_8}.

Studien zu lysosomalen Speicherkrankheiten

Die Rolle von this compound bei der Reduzierung der lysosomalen Speicherbelastung bietet einen Weg, um andere lysosomale Speicherkrankheiten zu untersuchen. Seine Wirksamkeit bei GD1 eröffnet Wege für die Forschung zu ähnlichen Therapien für verwandte Krankheiten {svg_9}.

Sicherheits- und Verträglichkeitsbewertungen

Sicherheitsprofile sind bei der Entwicklung jedes Therapeutikums unerlässlich. This compound wurde in klinischen Studien gut vertragen, mit leichten, vorübergehenden Nebenwirkungen. Dieser Forschungsaspekt stellt die Lebensfähigkeit des Medikaments für den Langzeiteinsatz bei Patienten sicher {svg_10}.

Wirkmechanismus

Target of Action

Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .

Mode of Action

Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .

Biochemical Pathways

In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .

Pharmacokinetics

Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .

Result of Action

The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .

Action Environment

The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .

Safety and Hazards

Eliglustat can cause serious side effects. It may cause sudden dizziness (like you might pass out) or fast or pounding heartbeats, fluttering in your chest . It is contraindicated in patients with severe liver or kidney disease . It can also cause a serious heart problem, especially if you use certain other medicines at the same time .

Biochemische Analyse

Biochemical Properties

Eliglustat tartrate plays a crucial role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose . By inhibiting this enzyme, eliglustat tartrate reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease . The compound interacts specifically with glucosylceramide synthase and has minimal or no off-target activity against other glycosidases .

Cellular Effects

Eliglustat tartrate has significant effects on various types of cells and cellular processes. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide, thereby decreasing the formation of Gaucher cells . This reduction in glucosylceramide levels leads to improvements in hematological endpoints, such as increased hemoglobin levels and platelet counts, and reduced organomegaly .

Molecular Mechanism

The molecular mechanism of eliglustat tartrate involves the inhibition of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide . By binding to this enzyme, eliglustat tartrate prevents the conversion of ceramide and UDP-glucose to glucosylceramide . This inhibition reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease . The compound is mainly metabolized by the enzyme CYP2D6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eliglustat tartrate have been observed over time. The compound has shown stability and efficacy in reducing glucosylceramide levels in both in vitro and in vivo studies . Long-term treatment with eliglustat tartrate has been associated with sustained improvements in visceral, hematological, and skeletal endpoints, with no new safety concerns identified . The stability and degradation of eliglustat tartrate have been well-documented, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of eliglustat tartrate vary with different dosages in animal models. Studies have shown that the compound is effective at reducing glucosylceramide levels at various dosages . At higher doses, there may be toxic or adverse effects . The recommended dosage of eliglustat tartrate is based on the patient’s CYP2D6 metabolizer status, with extensive and intermediate metabolizers receiving 84 mg twice daily, and poor metabolizers receiving 84 mg once daily .

Metabolic Pathways

Eliglustat tartrate is primarily metabolized by the enzyme CYP2D6, with minor contributions from CYP3A . The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites . This extensive metabolism leads to low bioavailability of the compound in extensive CYP2D6 metabolizers .

Transport and Distribution

Eliglustat tartrate is moderately bound to human plasma proteins (76 to 83%) and is widely distributed into tissues . The compound does not significantly partition into red blood cells and is primarily found in plasma . Eliglustat tartrate crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein .

Subcellular Localization

The subcellular localization of eliglustat tartrate is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its function, as glucosylceramide synthase is a lysosomal enzyme . The compound’s activity within the lysosomes ensures the reduction of glucosylceramide accumulation in Gaucher cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eliglustat tartrate involves the condensation of 2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol with 2,3,4,5-tetra-O-acetyl-D-tartaric acid followed by deacetylation and salt formation.", "Starting Materials": [ "2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol", "2,3,4,5-tetra-O-acetyl-D-tartaric acid", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-1-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) cyclopentanol in methanol.", "Step 2: Add 2,3,4,5-tetra-O-acetyl-D-tartaric acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add acetic acid to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Remove the solvent and deacetylate the product with sodium hydroxide in methanol.", "Step 7: Salt formation with tartaric acid to obtain Eliglustat tartrate." ] } | |

| α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events. | |

CAS-Nummer |

928659-70-5 |

Molekularformel |

C27H42N2O10 |

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1 |

InChI-Schlüssel |

VNGQLUTVKDPUJS-VUBSCCJGSA-N |

Isomerische SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.